molecular formula C25H34 B13950536 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane CAS No. 55191-62-3

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane

Cat. No.: B13950536
CAS No.: 55191-62-3
M. Wt: 334.5 g/mol
InChI Key: DKTMVKAAXZLUFB-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane is an organic compound with the molecular formula C25H34 It is a hydrocarbon that features a pentane backbone substituted with phenyl and cyclopentylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by cyclization and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and scalable production. The use of advanced purification methods like chromatography and crystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes.

Scientific Research Applications

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diphenyl-3-(2-phenylethyl)pentane
  • 1,5-Dicyclohexyl-3-(2-cyclopentylpropyl)pentane
  • 11-Phenyl-heneicosane

Uniqueness

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

55191-62-3

Molecular Formula

C25H34

Molecular Weight

334.5 g/mol

IUPAC Name

[6-cyclopentyl-3-(2-phenylethyl)hexyl]benzene

InChI

InChI=1S/C25H34/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1-6,10-13,22,25H,7-9,14-21H2

InChI Key

DKTMVKAAXZLUFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCC(CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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